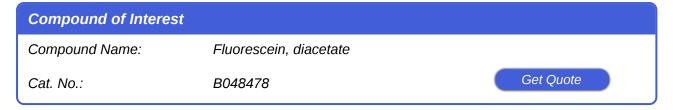


Fluorescein diacetate chemical properties and structure

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An In-depth Technical Guide to Fluorescein Diacetate: Chemical Properties, Structure, and Applications

Introduction

Fluorescein diacetate (FDA) is a non-fluorescent, cell-permeable molecule that has become an indispensable tool in cell biology, microbiology, and drug discovery.[1] Its primary application is as a robust indicator of cell viability, leveraging the enzymatic activity and membrane integrity of living cells.[2] Upon entering a viable cell, FDA is hydrolyzed by intracellular esterases into the highly fluorescent compound, fluorescein.[3][4] The resulting green fluorescence is a hallmark of metabolic activity and an intact cell membrane capable of retaining the fluorescent product.[1][2] This guide provides a comprehensive overview of the chemical and structural properties of FDA, detailed experimental protocols for its use, and a discussion of its mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Fluorescein diacetate is an acetylated derivative of the fluorescein dye.[5] The two hydroxyl groups on the fluorescein core are modified with acetate esters, rendering the molecule non-polar and non-fluorescent. This structural modification is key to its function, allowing it to passively cross cell membranes.

Table 1: Chemical Identifiers for Fluorescein Diacetate



Identifier	Value
IUPAC Name	(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate[6][7]
CAS Number	596-09-8[3][6][7][8]
Molecular Formula	C24H16O7[3][6][7][8]
Molecular Weight	416.38 g/mol [3]
Synonyms	3',6'-Diacetylfluorescein, Di-O-acetylfluorescein, Cellstain-FDA[7][8]
SMILES	CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3[6][7]
InChlKey	CHADEQDQBURGHL-UHFFFAOYSA-N[6][7]

Physicochemical and Spectral Properties

The physical and spectral characteristics of FDA are fundamental to its application in cellular assays. While FDA itself is non-fluorescent, its hydrolyzed product, fluorescein, has distinct spectral properties that are easily detectable.

Table 2: Physicochemical and Spectral Properties of Fluorescein Diacetate



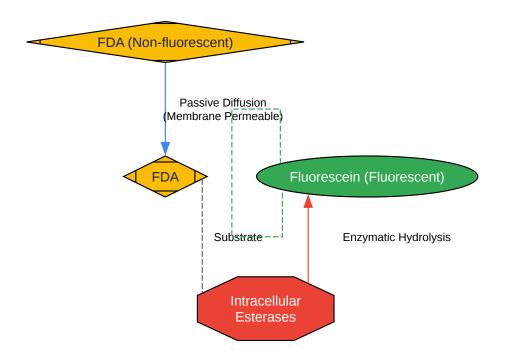
Property	Value
Appearance	White to faint yellow powder[1]
Melting Point	200-203 °C[9]
Solubility	Soluble in acetone (25 mg/mL), chloroform, DMSO (1 mg/mL), and ethanol.[9][1][10] Slightly soluble in water.[11]
Storage Temperature	-20°C for long-term storage[1][3]
Spectral Properties (Fluorescein)	Excitation Maximum: ~490-494 nm[1][10][12]
Emission Maximum: ~520-526 nm[1][10][12]	
Extinction Coefficient (ε)	≥86,000 cm ⁻¹ M ⁻¹ at 488-494 nm (in 0.1 M NaOH)

Mechanism of Action for Cell Viability Staining

The utility of FDA as a viability probe is based on a two-stage intracellular process that requires both enzymatic activity and membrane integrity.

- Passive Diffusion: The non-polar, non-fluorescent FDA molecule readily diffuses across the lipid bilayer of the cell membrane into the cytoplasm.[13][14]
- Enzymatic Hydrolysis: Inside viable cells, ubiquitous intracellular esterases cleave the two acetate groups from the FDA molecule.[9][2] This enzymatic conversion yields fluorescein, a polar and highly fluorescent molecule.[3][4]
- Fluorescence and Retention: The resulting fluorescein molecules are trapped within the cell due to their polarity, as the intact plasma membrane of a healthy cell is impermeable to them. This accumulation leads to a strong green fluorescence.[1][2]
- Distinguishing Viable and Non-Viable Cells: Non-viable cells, which have compromised
 membrane integrity or inactive esterases, cannot hydrolyze FDA or retain the fluorescein
 product.[9][1] Consequently, they do not fluoresce green, allowing for clear differentiation
 between live and dead cell populations.[15]





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Mechanism of intracellular activation of Fluorescein Diacetate.

Experimental Protocols

A. Protocol for Cell Viability Assay using FDA and Propidium Iodide (PI)

This dual-staining protocol allows for the simultaneous visualization of viable (green) and non-viable (red) cells, providing a robust assessment of cell population health.[16][17]

Materials:

- Fluorescein Diacetate (FDA) Stock Solution: 5 mg/mL in acetone or DMSO (store at -20°C, protected from light).[11][17]
- Propidium Iodide (PI) Stock Solution: 1 mg/mL in water or PBS (store at 4°C).
- Phosphate-Buffered Saline (PBS), sterile.



- Cell culture medium, serum-free for staining step.
- Adherent or suspension cells in a suitable plate format (e.g., 96-well clear-bottom black plate for fluorometry).
- Fluorescence microscope with FITC and TRITC filter sets or a fluorescence plate reader.

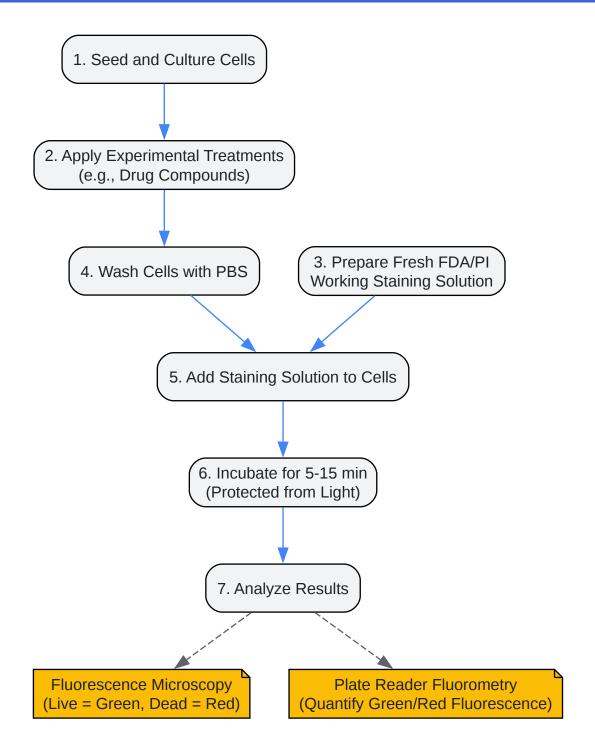
Methodology:

- Cell Preparation: Seed cells at a desired density and culture under standard conditions. If testing compounds, apply treatments for the desired duration. Include untreated (negative) and positive (e.g., ethanol-treated) controls.
- Staining Solution Preparation: Prepare a fresh 2X working staining solution immediately before use. Dilute the FDA and PI stock solutions in serum-free medium or PBS. A typical final concentration is 1-5 µg/mL for both FDA and PI. Protect the solution from light.
- Cell Washing: Carefully aspirate the culture medium. Wash the cells once with PBS to remove residual medium and serum, which may contain esterases.[2]
- Staining: Add an equal volume of the 2X staining solution to the volume of medium remaining on the cells (or add 1X solution directly). Ensure the cell monolayer is completely covered.
- Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes, protected from light.[2][17] Optimal incubation time may vary by cell type.

Analysis:

- Fluorescence Microscopy: Gently wash the cells once with PBS and add fresh PBS or medium. Immediately visualize under a fluorescence microscope. Viable cells will exhibit green cytoplasmic fluorescence, while dead cells will show red nuclear fluorescence.
- Fluorometry (Plate Reader): Measure the fluorescence intensity directly without a wash step. Read green fluorescence at Ex/Em of ~488/530 nm and red fluorescence at Ex/Em of ~535/617 nm.[2]





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General experimental workflow for the FDA/PI cell viability assay.

B. Protocol for Total Microbial Activity in Soil

The FDA hydrolysis assay is widely used to estimate the overall microbial activity in environmental samples by measuring the collective enzymatic (lipase, protease, esterase)



activity.[18][19]

Materials:

- FDA Stock Solution: 20 mg/mL in acetone.
- FDA Working Solution: 2000 μg/mL in acetone (prepare fresh).
- Phosphate Buffer: 60 mM, pH 7.6, sterile.
- Chloroform: Methanol solution (2:1 v/v).
- Fluorescein sodium salt standard solution (for standard curve).
- · Soil samples.
- Shaking water bath, centrifuge, spectrophotometer.

Methodology:

- Sample Preparation: Weigh 2-5 g of soil into a sterile 50 mL centrifuge tube. Prepare a
 control tube with no soil.
- Reaction Initiation: Add 20 mL of sterile phosphate buffer to each tube. To initiate the reaction, add 0.2 mL of the FDA working solution.
- Incubation: Cap the tubes tightly and incubate in a shaking water bath at 30°C for 1-2 hours.
 The formation of a yellow-green color indicates fluorescein production.
- Reaction Termination: After incubation, immediately stop the enzymatic reaction by adding 20 mL of the chloroform:methanol solution to each tube.
- Extraction and Measurement:
 - Centrifuge the tubes at a low speed (e.g., 2000 x g) for 5 minutes to pellet the soil particles.
 - Carefully transfer the supernatant to a clean tube.

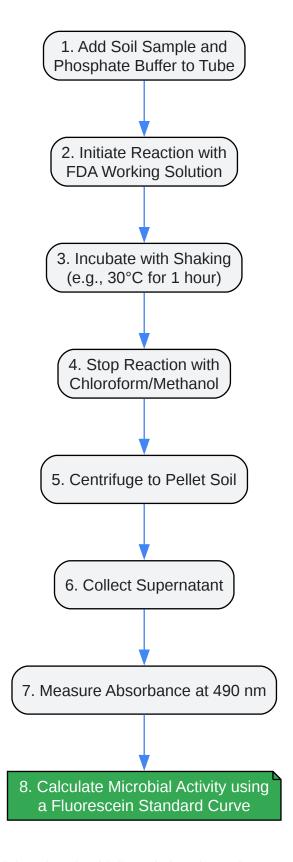






- Measure the absorbance of the supernatant at 490 nm using a spectrophotometer. Use the control tube (no soil) as the blank.
- Quantification: Prepare a standard curve using known concentrations of fluorescein sodium salt. Use this curve to convert the absorbance readings of the samples into the amount of fluorescein produced per gram of soil per hour, which represents the total microbial activity.
 [18]





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